![molecular formula C18H13NO5S B2589808 Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 241488-28-8](/img/structure/B2589808.png)
Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate” is a complex organic compound. It contains several functional groups including a benzoyloxy group, an imino group, a furanyl group, and a thiophene ring .
Molecular Structure Analysis
The molecular formula of the compound is C18H13NO5S, and its molecular weight is 355.36 . It contains a thiophene ring, a furan ring, and a benzoyl group, which can have significant implications for its chemical properties and reactivity.Scientific Research Applications
Oxidation Studies
Research has shown that the methyl group in benzimidazoles, which share structural similarities with the compound , can be oxidized. This oxidation process was explored using aqueous solutions of potassium permanganate and selenium dioxide, leading to carboxylic acid derivatives and formyl derivatives, respectively. These findings were supported by IR and PMR spectroscopic data (El’chaninov et al., 1982).
Curtius Rearrangement
Another study investigated the Curtius rearrangement of diethoxyphosphorylmethylfurans, a class of compounds related to the one . This process involves the transformation of carboxylic acids into azides, followed by heating to produce isocyanates. This reaction pathway was found to be significant for creating compounds with potential applications in various fields (Pevzner, 2011).
Stereoselective Synthesis
Research on the stereoselective synthesis of thienyl and furyl analogues of ephedrine, which have structural similarities to the compound in focus, has also been documented. This involves starting from cyanohydrins and proceeds through several steps, including methyl Grignard addition and reductive methylation. The biological activity of these compounds is a point of ongoing investigation (Effenberger & Eichhorn, 1997).
Potential Anti-HIV Agents
A study focused on synthesizing compounds for potential anti-HIV applications. This involved the cyclocondensation of iminonaphtho[1,2-d]thiazole with glyoxylic acid derivatives, including 2-furyl- and 2-thienylgly-oxylic acids. While some compounds showed promising results, their efficacy as anti-HIV agents is yet to be established (Liu et al., 1993).
Electrophilic Substitution Reactions
Research also encompasses the electrophilic substitution reactions in compounds with structural similarities to the compound of interest. This includes the study of acylation, bromination, nitration, sulfonation, hydroxymethylation, formylation, and acylation on the furan and thiophene rings. These reactions have significant implications in the field of organic synthesis (Vlasova et al., 2010).
Synthesis of Furan Derivatives
The synthesis of furan derivatives is another area of research. This involves the reaction of keto acetylenic esters with carbonyl reagents, leading to various furan derivatives, which are important intermediates in organic synthesis and have potential applications in pharmaceuticals (Saikachi & Kitagawa, 1971).
properties
IUPAC Name |
methyl 3-[5-[(E)-benzoyloxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S/c1-22-18(21)16-14(9-10-25-16)15-8-7-13(23-15)11-19-24-17(20)12-5-3-2-4-6-12/h2-11H,1H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXWQOWACMOFLH-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

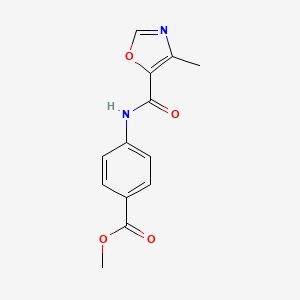

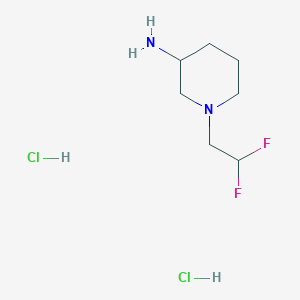


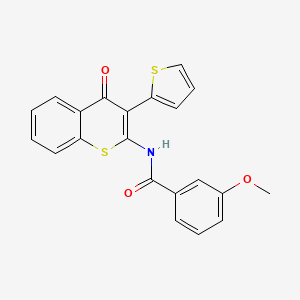
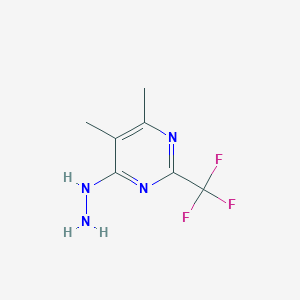
![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol](/img/structure/B2589738.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2589742.png)

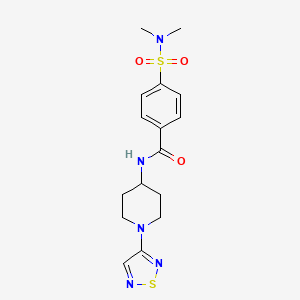
![2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2589746.png)